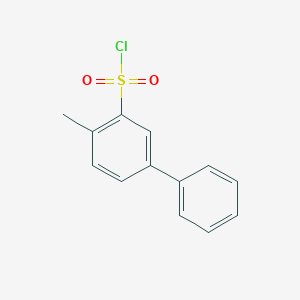
3-(4-Bromo-2-chlorophenyl)-3-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-chlorophenyl)-3-oxopropanal is an organic compound characterized by the presence of both bromine and chlorine atoms on a phenyl ring, along with an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-2-chlorophenyl)-3-oxopropanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
Oxidation: 3-(4-Bromo-2-chlorophenyl)-3-oxopropanoic acid.
Reduction: 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-2-chlorophenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine and chlorine atoms may also contribute to its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromo-2-chlorophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Bromo-2-chlorophenol: Lacks the aldehyde group and has a hydroxyl group instead.
(4-Bromo-2-chlorophenyl)(morpholino)methanone: Contains a morpholine ring attached to the phenyl group.
Uniqueness
3-(4-Bromo-2-chlorophenyl)-3-oxopropanal is unique due to the combination of its aldehyde group and halogenated phenyl ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H6BrClO2 |
|---|---|
Molekulargewicht |
261.50 g/mol |
IUPAC-Name |
3-(4-bromo-2-chlorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6BrClO2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,4-5H,3H2 |
InChI-Schlüssel |
WMWOVEJBQBCFDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.0]hexane-2-thiol](/img/structure/B13317021.png)
![2-{1-[(2-Methylpropyl)amino]propyl}phenol](/img/structure/B13317034.png)
![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)


![2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317057.png)


![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)



![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B13317114.png)
